Propanoic acid, 3,3,3-trifluoro-2-[(3-methylbenzoyl)amino]-2-[(5-methyl-3-isoxazolyl)amino]-, ethyl ester
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Overview
Description
ETHYL 3,3,3-TRIFLUORO-2-[(5-METHYL-1,2-OXAZOL-3-YL)AMINO]-2-[(3-METHYLPHENYL)FORMAMIDO]PROPANOATE is a complex organic compound known for its unique chemical structure and properties. It contains trifluoromethyl, oxazole, and formamido groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3,3,3-TRIFLUORO-2-[(5-METHYL-1,2-OXAZOL-3-YL)AMINO]-2-[(3-METHYLPHENYL)FORMAMIDO]PROPANOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of ethyl 3,3,3-trifluoropyruvate with appropriate amines and oxazole derivatives under controlled conditions . The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3,3,3-TRIFLUORO-2-[(5-METHYL-1,2-OXAZOL-3-YL)AMINO]-2-[(3-METHYLPHENYL)FORMAMIDO]PROPANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl and formamido groups can participate in substitution reactions with suitable reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
ETHYL 3,3,3-TRIFLUORO-2-[(5-METHYL-1,2-OXAZOL-3-YL)AMINO]-2-[(3-METHYLPHENYL)FORMAMIDO]PROPANOATE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl and oxazole groups into target molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-[(5-METHYL-1,2-OXAZOL-3-YL)AMINO]-2-[(3-METHYLPHENYL)FORMAMIDO]PROPANOATE involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and reactivity, while the oxazole and formamido groups can interact with specific enzymes and receptors . These interactions can modulate biological pathways and result in various effects.
Comparison with Similar Compounds
Similar Compounds
ETHYL 3,3,3-TRIFLUOROPYRUVATE: A related compound with similar trifluoromethyl and ethyl ester groups.
METHYL 3,3,3-TRIFLUOROPYRUVATE: Another similar compound with a methyl ester group instead of an ethyl ester.
3,3,3-TRIFLUOROPROPIONIC ACID: A simpler compound with a trifluoromethyl group and a carboxylic acid group.
Uniqueness
ETHYL 3,3,3-TRIFLUORO-2-[(5-METHYL-1,2-OXAZOL-3-YL)AMINO]-2-[(3-METHYLPHENYL)FORMAMIDO]PROPANOATE is unique due to its combination of trifluoromethyl, oxazole, and formamido groups, which confer distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C17H18F3N3O4 |
---|---|
Molecular Weight |
385.34 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-[(3-methylbenzoyl)amino]-2-[(5-methyl-1,2-oxazol-3-yl)amino]propanoate |
InChI |
InChI=1S/C17H18F3N3O4/c1-4-26-15(25)16(17(18,19)20,21-13-9-11(3)27-23-13)22-14(24)12-7-5-6-10(2)8-12/h5-9H,4H2,1-3H3,(H,21,23)(H,22,24) |
InChI Key |
MRHIQZBVMPXNCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=NOC(=C1)C)NC(=O)C2=CC=CC(=C2)C |
Origin of Product |
United States |
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